Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)]
Overview
Description
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] is a palladium complex featuring a chloro ligand, an N-heterocyclic carbene (NHC) ligand, and an N,N-dimethylbenzylamine ligand. This compound is known for its catalytic properties, particularly in cross-coupling reactions such as the Heck-Mizoroki reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] typically involves the reaction of palladium chloride with the corresponding N-heterocyclic carbene and N,N-dimethylbenzylamine ligands. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to facilitate the formation of the palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] primarily undergoes substitution reactions, where the chloro ligand is replaced by other nucleophiles. It also participates in oxidative addition and reductive elimination reactions, which are key steps in catalytic cycles .
Common Reagents and Conditions
Substitution Reactions: Common reagents include various nucleophiles such as amines, phosphines, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidative Addition: This reaction often involves aryl halides and is facilitated by heating and the presence of a base such as potassium carbonate.
Reductive Elimination: This step usually occurs under mild conditions and is crucial for the regeneration of the active catalytic species.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, in the Heck-Mizoroki reaction, the product is typically a substituted alkene .
Scientific Research Applications
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The organic groups couple, and the palladium(0) species is regenerated.
Comparison with Similar Compounds
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] is unique due to its combination of ligands, which provide both steric and electronic stabilization to the palladium center. Similar compounds include:
Chloro[(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)]: This compound features bulkier ligands, which can influence its reactivity and selectivity.
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)platinum(II)]: A platinum analog that exhibits different catalytic properties due to the metal center.
These comparisons highlight the importance of ligand design in tuning the properties of metal complexes for specific applications.
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.C9H12N.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-10(2)8-9-6-4-3-5-7-9;;/h7-12H,1-6H3;3-6H,8H2,1-2H3;1H;/q;-1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPOQJVFBKBRDT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CN(C)CC1=CC=CC=[C-]1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN3Pd-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693684 | |
Record name | [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058661-78-1 | |
Record name | [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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